Aminooxy-amido-PEG4-propargyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

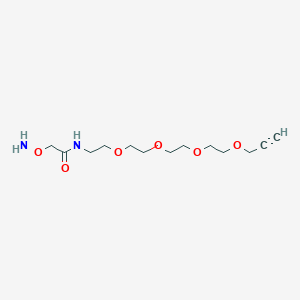

Aminooxy-amido-PEG4-propargyl is a compound that serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains a four-unit polyethylene glycol (PEG) chain and a propargyl group, making it a versatile reagent in click chemistry. The compound is particularly useful in bio-conjugation processes due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-amido-PEG4-propargyl typically involves the following steps:

Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide.

Introduction of the Aminooxy Group: The aminooxy group is introduced through a reaction with an aminooxyacetamide derivative.

Attachment of the Propargyl Group: The propargyl group is attached via a reaction with propargyl bromide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.

Batch Reactions: Batch reactions to introduce the aminooxy and propargyl groups.

Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product

Análisis De Reacciones Químicas

Types of Reactions

Aminooxy-amido-PEG4-propargyl primarily undergoes the following types of reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.

Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.

Common Reagents and Conditions

CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

Oxime Formation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents under mild conditions.

Major Products

Triazole Linkages: Formed from CuAAc reactions.

Oxime Linkages: Formed from reactions with aldehydes or ketones .

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation

- Antibody-Drug Conjugates (ADCs): The compound serves as a linker in ADCs, facilitating targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. Its ability to form stable oxime linkages with aldehydes makes it suitable for creating robust conjugates .

- Protein Engineering: It is utilized to modify proteins and peptides, allowing researchers to study interactions and dynamics within biological systems. For instance, conjugation can alter protein activity or localization, providing insights into cellular processes .

-

Drug Delivery Systems

- PEGylation: The incorporation of PEG into therapeutic agents reduces immunogenicity and enhances circulation half-life, improving the pharmacokinetics of drugs . This is particularly beneficial for peptide-based therapies where stability in circulation is crucial.

- Click Chemistry: The compound's reactivity allows for metal-free click chemistry applications, enabling the formation of hydrogels with tunable mechanical properties by adjusting the concentration of aminooxy-PEG .

- Research Tools

Case Study 1: Antibody-Drug Conjugate Development

A study demonstrated the synthesis of an ADC using this compound as a linker. The resulting conjugate exhibited enhanced specificity towards cancer cells, significantly improving therapeutic efficacy while reducing off-target effects.

Case Study 2: Protein Modification

In research involving superfolder Green Fluorescent Protein (sfGFP), this compound was used to create conjugates that maintained fluorescence while allowing for specific modifications. This highlighted its utility in protein engineering and cellular imaging applications.

Case Study 3: Hydrogel Formation

Researchers explored the mechanical properties of hydrogels formed using this compound. By varying the weight percent of the compound, they achieved hydrogels with tailored stiffness and elasticity, showcasing its potential in tissue engineering applications .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Used as a linker in ADCs and protein modifications | Targeted drug delivery, enhanced specificity |

| Drug Delivery Systems | Facilitates PEGylation and click chemistry for drug formulation | Improved pharmacokinetics and reduced immunogenicity |

| Research Tools | Modifies proteins for signaling studies | Insights into cellular processes |

| Case Study | Findings | Implications |

|---|---|---|

| ADC Development | Enhanced specificity and efficacy in targeting cancer cells | Potential for new cancer therapies |

| Protein Modification | Successful conjugation with sfGFP maintaining fluorescence | Advancements in protein engineering |

| Hydrogel Formation | Tunable mechanical properties through varying concentrations | Applications in tissue engineering |

Mecanismo De Acción

The mechanism of action of Aminooxy-amido-PEG4-propargyl involves its functional groups:

Aminooxy Group: Reacts with aldehydes or ketones to form stable oxime linkages.

Propargyl Group: Undergoes CuAAc reactions with azide groups to form stable triazole linkages. These reactions facilitate the conjugation of various molecules, enabling the creation of complex bio-conjugates and materials

Comparación Con Compuestos Similares

Similar Compounds

Aminooxy-amido-PEG4-alkyne: Similar structure but with an alkyne group instead of a propargyl group.

Aminooxy-amido-PEG4-azide: Contains an azide group instead of a propargyl group.

Uniqueness

Aminooxy-amido-PEG4-propargyl is unique due to its combination of an aminooxy group and a propargyl group, allowing it to participate in both oxime formation and CuAAc reactions. This dual functionality makes it highly versatile in various applications .

Actividad Biológica

Aminooxy-amido-PEG4-propargyl is a specialized compound primarily used in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its role in click chemistry, specifically through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.

Structure and Composition

This compound has the following chemical properties:

- CAS Number : 2253965-03-4

- Molecular Formula : C13H24N2O6

- Molecular Weight : 304.34 g/mol

- Purity : ≥ 97%

The compound features a polyethylene glycol (PEG) backbone with an aminooxy and propargyl functional group, which facilitates its reactivity in bioconjugation applications.

Reactivity

This compound is classified as a non-cleavable linker. Its alkyne moiety allows it to participate in CuAAc reactions with azide-containing molecules, making it a valuable tool for creating stable conjugates necessary for targeted drug delivery systems .

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents that combine the targeting ability of antibodies with the cytotoxic effects of drugs. This compound serves as a linker in ADCs, allowing for the attachment of cytotoxic agents to antibodies while maintaining their specificity towards cancer cells. This specificity helps reduce off-target effects and improves therapeutic efficacy.

Table 1: Comparison of ADC Linkers

| Linker Type | Cleavability | Application Area |

|---|---|---|

| This compound | Non-cleavable | ADCs for targeted therapy |

| Maleimide-based linkers | Cleavable | Various bioconjugation |

| Thioether linkers | Non-cleavable | Protein labeling |

In Vitro Studies

Research has demonstrated that ADCs utilizing this compound exhibit enhanced stability and prolonged circulation times in biological systems. In vitro assays have shown that these conjugates maintain their cytotoxicity against various cancer cell lines while minimizing systemic toxicity .

Case Study: Efficacy in Cancer Treatment

In a study examining the efficacy of an ADC linked via this compound, researchers observed significant tumor regression in xenograft models. The study highlighted that the conjugate retained full binding affinity to the target antigen while delivering a potent cytotoxic agent, resulting in improved therapeutic outcomes compared to unconjugated drugs .

Propiedades

IUPAC Name |

2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURZUINFBYFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.